molecular formula C27H20BrNO2 B15029360 (3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one

(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one

Cat. No.: B15029360
M. Wt: 470.4 g/mol
InChI Key: XICYMRFCLVSQBR-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one is a complex organic compound that features a furanone core, a bromophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Iodophenyl derivatives.

Scientific Research Applications

(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-5-(4-chlorophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one
  • (3E)-5-(4-fluorophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one

Uniqueness

(3E)-5-(4-bromophenyl)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}furan-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in medicinal applications.

Properties

Molecular Formula

C27H20BrNO2

Molecular Weight

470.4 g/mol

IUPAC Name

(3E)-5-(4-bromophenyl)-3-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]furan-2-one

InChI

InChI=1S/C27H20BrNO2/c1-18-5-4-6-19(13-18)16-29-17-22(24-7-2-3-8-25(24)29)14-21-15-26(31-27(21)30)20-9-11-23(28)12-10-20/h2-15,17H,16H2,1H3/b21-14+

InChI Key

XICYMRFCLVSQBR-KGENOOAVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C=C(OC4=O)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C=C(OC4=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.